molecular formula C10H20ClNO2 B3009686 Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride CAS No. 2138145-33-0

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride

Cat. No. B3009686
CAS RN: 2138145-33-0
M. Wt: 221.73
InChI Key: QFJXKDCUSPGECP-UHFFFAOYSA-N
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Description

“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2138145-33-0 . It has a molecular weight of 221.73 . The IUPAC name for this compound is “methyl 3- (1-aminocyclohexyl)propanoate hydrochloride” and its Inchi Code is 1S/C10H19NO2.ClH/c1-13-9 (12)5-8-10 (11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H .


Molecular Structure Analysis

“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” contains a total of 32 bonds; 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Application in Tobacco Flavoring

  • Flavoring Agent: Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, is synthesized through Michael addition and further processed to produce octahydro-2H-1-benzopyran-2-one, which is used as a tobacco additive. This process demonstrates a potential application in flavoring industries (Zhao Yu, 2010).

Medicinal Chemistry

  • Bioorganometallic Synthesis: Another study focused on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, demonstrating the growing interest in organometallic compounds for medicinal applications (M. Patra, K. Merz, N. Metzler‐Nolte, 2012).

Stereoselective Synthesis

  • Pharmaceutical Intermediate: The compound Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of an oral antagonist for platelet fibrinogen receptor, demonstrates the significance of stereoselective synthesis in pharmaceuticals (H. Zhong et al., 1999).

Chemical Synthesis Techniques

  • Derivative Synthesis: Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives provides insights into innovative chemical synthesis techniques and their potential applications (Heather Tye, Catharine L. Skinner, 2002).

Heterocyclic Chemistry in Pharmaceuticals

  • Anti-Inflammatory Compounds: A study on heterocyclic chemistry, specifically focusing on compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one, highlights its significance in pharmaceuticals, agrochemicals, and veterinary products (Osarumwense Peter Osarodion, 2020).

Polymorphism in Pharmaceuticals

  • Pharmaceutical Analysis: Research into the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride provides valuable insights for pharmaceutical analysis (F. Vogt et al., 2013).

Anticonvulsant Activity of Enaminones

  • Anticonvulsant Drugs: The evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate in anticonvulsant drug development shows the potential of related compounds in treating seizures (K. Scott et al., 1993).

Biocatalysis in Drug Research

  • Biocatalysis for Pharmaceutical Intermediates: The use of Methylobacterium Y1-6 for asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, showcases the potential of biocatalysis in drug synthesis (Yi Li et al., 2013).

Synthesis of Polyclonal Antibodies

  • Diagnostic and Research Applications: The synthesis of polyclonal antibodies for the N-methylcarbamate insecticide metolcarb, using haptens like 3-{[1-(3-(methyl)phenyloxy)-carbonyl]amino}propanoic acid, is an example of the application of these compounds in diagnostic and research tools (Z. Qi et al., 2007).

Safety and Hazards

“Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride” is classified under the GHS07 hazard class . The compound has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

methyl 3-(1-aminocyclohexyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-9(12)5-8-10(11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJXKDCUSPGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride

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